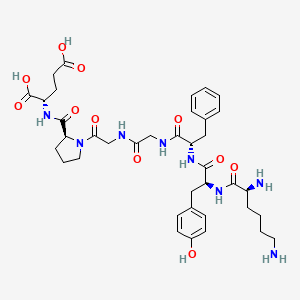![molecular formula C18H10N4S4 B12532207 3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine CAS No. 680187-24-0](/img/structure/B12532207.png)
3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine is a complex organic compound that features a tetrazine core substituted with bithiophene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with 2,2’-bithiophene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrotetrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrotetrazine derivatives.
Applications De Recherche Scientifique
3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors.
Industry: Used in the production of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism by which 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exerts its effects is primarily through its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, making it useful in applications such as sensors and electronic devices .
Comparaison Avec Des Composés Similaires
- 3,6-Di([2,2’-bithiophen]-3-yl)-1,2,4,5-tetrazine
- 3,6-Di([2,2’-bithiophen]-4-yl)-1,2,4,5-tetrazine
Comparison: Compared to its analogs, 3,6-Di([2,2’-bithiophen]-5-yl)-1,2,4,5-tetrazine exhibits unique electronic properties due to the specific positioning of the bithiophene groups. This positioning can influence the compound’s ability to participate in electronic interactions, making it particularly useful in applications requiring precise electronic control .
Propriétés
Numéro CAS |
680187-24-0 |
|---|---|
Formule moléculaire |
C18H10N4S4 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
3,6-bis(5-thiophen-2-ylthiophen-2-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C18H10N4S4/c1-3-11(23-9-1)13-5-7-15(25-13)17-19-21-18(22-20-17)16-8-6-14(26-16)12-4-2-10-24-12/h1-10H |
Clé InChI |
QEIXCGNGCYXXRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C3=NN=C(N=N3)C4=CC=C(S4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)


![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)



![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
